molecular formula C9H18N2 B1399525 3-(1-Piperidinyl)cyclobutanamine CAS No. 878155-05-6

3-(1-Piperidinyl)cyclobutanamine

Cat. No.: B1399525
CAS No.: 878155-05-6
M. Wt: 154.25 g/mol
InChI Key: CPCFYUJKIUDIFA-UHFFFAOYSA-N
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Description

3-(1-Piperidinyl)cyclobutanamine is an organic compound with the molecular formula C9H18N2 It is a cyclobutanamine derivative where a piperidine ring is attached to the cyclobutane ring

Scientific Research Applications

3-(1-Piperidinyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 3-(1-Piperidinyl)cyclobutanamine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Future Directions

The future directions for 3-(1-Piperidinyl)cyclobutanamine and similar compounds involve further exploration of their synthesis and potential applications. Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety, are areas of ongoing research .

Mechanism of Action

Target of Action

3-(1-Piperidinyl)cyclobutanamine, also known as 3-piperidin-1-ylcyclobutan-1-amine, is a compound that contains a piperidine ring . Piperidine derivatives are known to interact with a variety of targets in the body, including norepinephrine, dopamine, and serotonin transporters . These transporters play crucial roles in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological processes such as mood, attention, and pain perception .

Mode of Action

It is known that piperidine derivatives can act as blockers at monoamine transporters . This means that they can inhibit the reuptake of neurotransmitters like norepinephrine, dopamine, and serotonin, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission and changes in neuronal activity .

Biochemical Pathways

Given its potential interaction with monoamine transporters, it may influence the signaling pathways associated with these neurotransmitters . For instance, increased dopamine levels can activate the dopamine signaling pathway, which plays a key role in reward, motivation, and motor control .

Pharmacokinetics

It’s known that piperidine derivatives can be metabolized in the liver, and their metabolites can be excreted in the urine .

Result of Action

By blocking the reuptake of neurotransmitters, it could potentially lead to changes in neuronal activity and neurotransmission . This could result in various physiological effects, depending on the specific neurotransmitters involved and the regions of the brain affected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the individual’s health status, genetic factors, and the specific physiological environment within the body . .

Biochemical Analysis

Biochemical Properties

3-(1-Piperidinyl)cyclobutanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by interacting with

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Piperidinyl)cyclobutanamine typically involves the reaction of cyclobutanone with piperidine under specific conditions. One common method includes the nucleophilic addition of piperidine to cyclobutanone, followed by reduction to yield the desired amine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Piperidinyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or the cyclobutane ring.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of functionalized amines.

Comparison with Similar Compounds

    3-(1-Pyrrolidinyl)cyclobutanamine: Similar structure but with a pyrrolidine ring instead of piperidine.

    3-(1-Morpholinyl)cyclobutanamine: Contains a morpholine ring, offering different chemical properties.

    3-(1-Piperazinyl)cyclobutanamine: Features a piperazine ring, which can affect its biological activity.

Uniqueness: 3-(1-Piperidinyl)cyclobutanamine is unique due to its specific ring structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the design of new molecules with targeted biological activities.

Properties

IUPAC Name

3-piperidin-1-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-6-9(7-8)11-4-2-1-3-5-11/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCFYUJKIUDIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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